![molecular formula C16H16O3 B2864719 2,3,5,6,9-五甲基-7H-呋喃并[3,2-g]色酮 CAS No. 374705-21-2](/img/structure/B2864719.png)

2,3,5,6,9-五甲基-7H-呋喃并[3,2-g]色酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

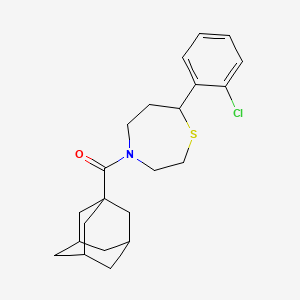

“2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one” is a chemical compound with the molecular formula C16H16O3 . It is a derivative of the coumarin family .

Molecular Structure Analysis

The molecular structure of “2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one” consists of a fused ring system containing a furan ring and a chromenone ring . The compound has a molecular weight of 256.3 .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 420.7±33.0 °C at 760 mmHg . The melting point is not available .科学研究应用

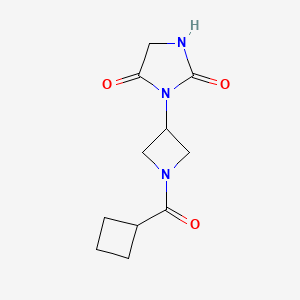

晶体学和分子结构

研究详细阐述了相关化合物的晶体结构,揭示了它们的构象和超分子相互作用。例如,对近缘化合物帝皇素的研究揭示了其晶体结构中的不同构象,为理解分子相互作用和反应性提供了基础 (Atta-ur-Rahman 等人,2004 年; Cox 等人,2003 年)。这些研究通过提供详细的分子画像为晶体学更广泛的领域做出了贡献,这些画像可以为合成策略提供信息并预测材料特性。

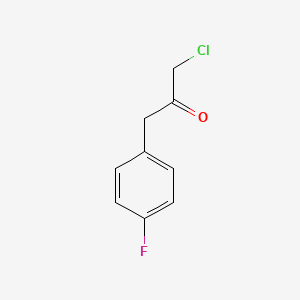

绿色化学和合成

研究强调了绿色合成方法对相关呋喃色酮化合物的重要性。一项值得注意的研究提出了一种无催化剂、无溶剂的方法来合成功能化苯并[f]呋喃并[3,2-c]色烯-4-(5H)-酮,突出了微波辐射在有机合成中的环境效益和效率 (Kumar 等人,2015 年)。此类进展强调了绿色化学以可持续方式生产复杂分子的潜力。

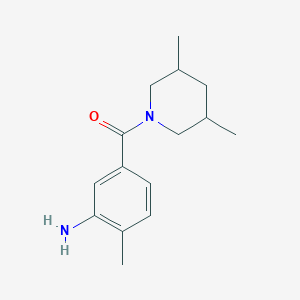

药理学潜力

多项研究探索了呋喃色酮衍生物的合成和生物活性,表明它们作为药理剂的潜力。例如,已经合成 7H-呋喃并[3,2-g]色烯-7-酮的衍生物并评估了它们的血管舒张活性,表明在治疗高血压方面具有潜在应用 (Wang 等人,2014 年)。此外,呋喃并[3,2-g]色烯并[2,3-c]吡唑衍生物的合成已被探索其作为激酶抑制剂的潜力,突出了这些化合物在开发新治疗剂中的作用 (Amr 等人,2017 年)。

作用机制

Target of Action

It has been reported that the compound exhibits potential antifungal activities against several fungi including rhizoctorzia solani, botrytis cinerea, alternaria solani, gibberella zeae, cucumber anthrax, and alternaria leaf spot .

Mode of Action

Given its antifungal activity, it may interact with specific proteins or enzymes in the fungi, disrupting their normal functions and leading to their death .

Biochemical Pathways

Considering its antifungal properties, it may interfere with essential biochemical pathways in fungi, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Given its reported antifungal activity, it likely leads to the death of the fungi by disrupting their essential cellular functions .

未来方向

Research into coumarin derivatives like “2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one” could focus on their potential therapeutic applications. For instance, studies have shown that similar compounds have anti-cancer activity , suggesting potential for further development as therapeutic agents.

属性

IUPAC Name |

2,3,5,6,9-pentamethylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-7-8(2)16(17)19-15-10(4)14-13(6-12(7)15)9(3)11(5)18-14/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGFUMOXRXDYFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2864636.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2864642.png)

![4-[(4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2864648.png)

![N-(3-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2864649.png)

![1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864658.png)